molecular formula C19H26N2O6 B3108756 (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester CAS No. 168263-80-7

(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester

Cat. No.: B3108756
CAS No.: 168263-80-7
M. Wt: 378.4 g/mol
InChI Key: UVWVPIDBHIWJLK-GJZGRUSLSA-N
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Description

(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is a chiral compound used in organic synthesis. It features a proline backbone with two protective groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These protective groups are crucial in multi-step synthesis processes, particularly in peptide synthesis, where they protect the amino and carboxyl groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes:

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is widely used in scientific research, including:

    Peptide Synthesis: As a building block for synthesizing peptides and proteins.

    Drug Development: Used in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigating the role of proline derivatives in biological systems.

    Industrial Applications: Used in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester involves the protection and deprotection of functional groups. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation. These protective groups prevent unwanted reactions during multi-step synthesis processes, ensuring the integrity of the final product.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-(Fmoc-amino)-1-Cbz-proline methyl ester: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc.

    (2S,4S)-4-(Boc-amino)-1-Fmoc-proline methyl ester: Uses Fmoc instead of Cbz.

Uniqueness

(2S,4S)-4-(Boc-amino)-1-Cbz-proline methyl ester is unique due to its dual protective groups, which offer orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly versatile in organic synthesis.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-14-10-15(16(22)25-4)21(11-14)18(24)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWVPIDBHIWJLK-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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